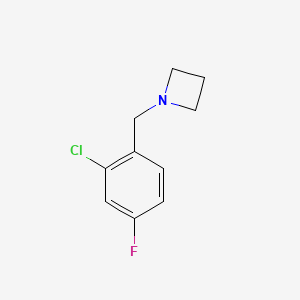

1-(2-Chloro-4-fluorobenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

JWOLSTOXHNMSEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Substituted Azetidines, with Emphasis on Benzyl Azetidine Motifs

Classical Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. bham.ac.uk Classical methods for forming this heterocyclic system can be broadly categorized into intramolecular cyclization reactions and cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.

One of the most common and direct methods for azetidine synthesis is through intramolecular nucleophilic substitution (SN2) reactions. nih.gov This approach typically involves a γ-amino halide or a γ-amino alcohol derivative where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. For instance, the cyclization of a 3-halopropyl amine derivative proceeds via an SN2 mechanism where the nitrogen atom attacks the carbon bearing the halide, leading to the formation of the azetidine ring. studyx.ai

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 3-halopropyl amine derivatives | Base | Azetidine | Varies | studyx.ai |

| 2-substituted-1,3-propanediols | Primary amines, in situ generated bis-triflates | 1,3-disubstituted azetidines | Not specified | organic-chemistry.org |

| γ-amino alcohols | Mesylation, base-induced ring closure | N-aryl-2-cyanoazetidines | High | organic-chemistry.org |

This table summarizes examples of SN2-type cyclizations for azetidine synthesis.

Various metal catalysts have been employed to facilitate the intramolecular cyclization for azetidine synthesis, often enabling reactions that are otherwise difficult to achieve.

Palladium-catalyzed intramolecular amination of C(sp3)-H bonds has emerged as a powerful tool. For example, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for synthesizing functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote reductive elimination from a Pd(IV) intermediate, leading to ring formation. rsc.org

Copper-catalyzed reactions have also been successfully applied. A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides provides a general route to azetidines with high regioselectivity. nih.gov

| Catalyst System | Substrate | Key Features | Reference |

| Palladium(II) with oxidant and additive | Picolinamide (PA) protected amines | Intramolecular amination of unactivated C-H bonds | organic-chemistry.orgrsc.org |

| Copper-based photoredox catalyst | Ynamides | Anti-Baldwin radical 4-exo-dig cyclization | nih.gov |

| Tantalum catalyst | Homoallylamine derivatives | Hydroaminoalkylation followed by cyclization | rsc.org |

This table highlights different metal-catalyzed approaches to azetidine synthesis.

The reductive cyclization of γ-haloalkyl-imines offers another pathway to N-substituted azetidines. This method involves the reduction of the imine to an amine, which then undergoes intramolecular cyclization. For example, treatment of γ-haloalkyl-imines with sodium borohydride (B1222165) in refluxing methanol (B129727) leads to the formation of N-substituted azetidines in high yields. bham.ac.uk

| Substrate | Reducing Agent | Key Transformation | Yield | Reference |

| γ-haloalkyl-imines | Sodium borohydride | Reduction of imine followed by intramolecular cyclization | High | bham.ac.uk |

This table illustrates the reductive cyclization approach for synthesizing N-substituted azetidines.

The intramolecular aminolysis of epoxides provides a regioselective route to azetidines. Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govnih.govfrontiersin.org This reaction can tolerate a variety of functional groups. nih.govnih.gov

| Substrate | Catalyst | Key Features | Yield | Reference |

| cis-3,4-epoxy amines | La(OTf)3 | Regioselective C3-aminolysis | High | nih.govnih.govfrontiersin.org |

This table summarizes the intramolecular aminolysis of epoxides for azetidine synthesis.

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, represent an efficient strategy for the construction of four-membered rings.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. nih.gov Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome some of the challenges associated with this reaction. springernature.comchemrxiv.org For instance, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between cyclic oximes and alkenes using visible light and an iridium photocatalyst. rsc.orgspringernature.com

Another important cycloaddition is the ketene-imine cycloaddition, also known as the Staudinger synthesis, which leads to the formation of β-lactams (2-azetidinones). mdpi.com While this review focuses on azetidines, it is worth noting that β-lactams can be reduced to the corresponding azetidines. nih.gov

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Aza Paternò-Büchi | Imine and alkene | Photochemical (UV or visible light) | Direct formation of the azetidine ring | nih.govchemrxiv.org |

| Visible-light mediated [2+2] cycloaddition | Cyclic oximes and alkenes | Iridium photocatalyst, visible light | Mild conditions, high functional group tolerance | rsc.orgspringernature.com |

| Staudinger Synthesis | Ketene and imine | Typically thermal | Forms β-lactam precursor to azetidines | mdpi.com |

This table provides an overview of cycloaddition reactions used in azetidine synthesis.

Modern and Stereoselective Synthetic Protocols

Copper-catalyzed reactions have also proven effective. For instance, a highly enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This method simultaneously installs two versatile functional groups (boryl and allyl) and creates two new stereogenic centers. acs.org Another strategy utilizes chiral tert-butanesulfinamides for chiral induction with 1,3-bis-electrophilic 3-chloropropanal, offering a three-step route to C2-substituted azetidines with a variety of substituents. acs.org

| Method | Key Reagents/Catalyst | Product Type | Key Features | Reference |

| Organocatalysis | Chiral organocatalyst, aldehydes | C2-functionalized aziridines and N-alkyl terminal azetidines | High enantiomeric excess from a common intermediate | nih.gov |

| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine catalyst, azetines | Chiral 2,3-disubstituted azetidines | Concomitant construction of two stereogenic centers | acs.org |

| Chiral Auxiliary Approach | Chiral tert-butanesulfinamides, 3-chloropropanal | C2-substituted azetidines | High diastereoselectivity, scalable | acs.org |

| Asymmetric [3+1]-Cycloaddition | Chiral sabox copper(I) catalysis | Chiral tetrasubstituted azetidines | High yield and stereocontrol | nih.gov |

Visible light has become an increasingly important tool in modern organic synthesis, enabling mild and selective transformations. researchgate.netresearchgate.net As mentioned in the context of [2+2] photocycloadditions, visible light-mediated energy transfer is a key strategy for azetidine synthesis. researchgate.netspringernature.com This approach avoids the need for high-energy UV radiation and allows for the use of a broader range of functional groups. researchgate.net

Beyond cycloadditions, visible light can mediate other types of reactions to form azetidines. For example, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using a heteroleptic copper complex under visible light irradiation. nih.gov This method provides a versatile entry to highly substituted azetidines with full control over the regioselectivity of the cyclization. nih.gov

| Reaction Type | Substrates | Catalyst/Conditions | Key Feature | Reference |

| Intermolecular [2+2] Photocycloaddition | Oximes, Alkenes | Iridium photocatalyst, visible light | Triplet energy transfer | researchgate.netnih.gov |

| Intramolecular Aza Paternò–Büchi Reaction | Unactivated Alkenes, Cyclic Oximes | Photocatalyst, visible light | Access to tricyclic azetidines | nih.gov |

| Radical 4-exo-dig Cyclization | Ynamides | Heteroleptic copper complex, amine, visible light | Anti-Baldwin cyclization | nih.gov |

The development of divergent synthetic routes allows for the creation of diverse libraries of azetidine-based compounds from a common intermediate. This is particularly valuable in drug discovery for exploring structure-activity relationships. A densely functionalized azetidine ring system can serve as a versatile starting point to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

For instance, starting from N-allyl amino diols, trisubstituted azetidines can be synthesized on a multi-gram scale. nih.gov These core structures can then be elaborated through various reactions, such as ring-closing metathesis to form azetidine-fused eight-membered rings, or intramolecular cyclizations to generate spirocyclic systems. nih.gov Palladium-catalyzed tandem allylic substitution reactions also offer a pathway for the structurally divergent synthesis of azetidines and other related heterocycles. researchgate.net Additionally, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a simple and efficient route for the preparation of new heterocyclic amino acid derivatives containing the azetidine ring. nih.gov

| Starting Material | Synthetic Strategy | Resulting Scaffolds | Reference |

| Densely functionalized azetidines | Diversification of a core system | Fused, bridged, and spirocyclic azetidines | nih.govnih.gov |

| Allylic amine derivatives | Palladium-catalyzed tandem allylic substitution | Azetidines, 5,6-dihydro-1,3-oxazines, 2,3-dihydro-1,4-oxazines | researchgate.net |

| Methyl 2-(azetidin-3-ylidene)acetates | Aza-Michael addition with NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | nih.gov |

Functional Group Tolerance and Scalability Considerations in N-(Halo-Fluorobenzyl)azetidine Synthesis

The synthesis of N-(halo-fluorobenzyl)azetidines requires methodologies that are tolerant of various functional groups and are amenable to large-scale production. The presence of halogen substituents on the benzyl (B1604629) ring, as in 1-(2-Chloro-4-fluorobenzyl)azetidine, necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Functional Group Tolerance:

Modern synthetic methods for azetidine functionalization often exhibit broad functional group tolerance, which is critical for complex molecule synthesis. For instance, copper-catalyzed photoinduced radical cyclization of ynamides has been shown to be compatible with protected alcohols, esters, and various heteroarenes, highlighting its efficiency and tolerance. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination demonstrates excellent functional group tolerance. rsc.org

In the context of direct N-alkylation or reductive amination, the primary concern is the compatibility with other reactive sites in the molecule. Reductive amination is particularly noted for its high chemoselectivity, proceeding under mild conditions that preserve many sensitive functional groups. acs.org The choice of reducing agent is crucial; sodium triacetoxyborohydride (B8407120) is often preferred as it is mild enough not to reduce other functional groups like esters or nitro groups that might be present on either the azetidine or benzyl moiety.

The electronic effects of the halo-fluoro substituents on the benzyl group are a key consideration. Electron-withdrawing groups can destabilize any potential carbocation intermediate, favoring an SN2 pathway for direct alkylation. youtube.com This directed mechanism can prevent side reactions that might occur through less controlled cationic intermediates. The negative inductive effect of these substituents can also influence the reactivity of precursor molecules in cyclization strategies. nih.gov

The table below illustrates the functional group tolerance in representative N-alkylation reactions of azetidines, providing insight into the expected compatibility for synthesizing complex halo-fluorobenzyl derivatives.

| Reaction Type | Substrate/Reagent | Tolerated Functional Groups | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Azetidine + 3,5-Dichlorobenzaldehyde | Aryl Halides (Cl) | 77% (over two steps) | acs.org |

| Nucleophilic Aromatic Substitution | Azetidine HCl + 1-Chloro-2,4-dinitrobenzene | Nitro groups, Aryl Halides | 89% (over two steps) | acs.org |

| α-Alkylation of N-Borane Complex | Azetidine-2-carboxylate Complex + Benzyl Bromide | Ester, Phenyl | 90% | nih.gov |

| Radical Cyclization (Ynamide) | Ynamide with Ester group | Ester, Protected Alcohols, Heteroarenes | Good to Excellent | nih.gov |

| Intramolecular C-H Amination | Alkyl Bromide Derivatives | Benzyl ethers, Tertiary C-H bonds, Halides (Br) | Good to Excellent | nsf.gov |

Scalability Considerations:

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction efficiency, cost of reagents, and safety. For the synthesis of N-(halo-fluorobenzyl)azetidines, scalable methods are highly desirable.

Several modern approaches to azetidine synthesis have been successfully implemented on a larger scale. A two-step synthesis for 2-arylazetidines was reported as a scalable process, demonstrating its robustness. semanticscholar.org Furthermore, a general method for producing enantioenriched C2-substituted azetidines has been proven effective on a gram scale, highlighting its potential for producing significant quantities of material. acs.org Continuous-flow technologies also offer a promising avenue for scalability, providing better control over reaction parameters and improving safety and efficiency, as demonstrated in the synthesis of azetidinium salts on a 1-4 gram scale. nih.gov

For direct N-alkylation, scalability can be affected by factors such as reaction kinetics, heat management, and purification. The choice of solvent and base is critical. For reductive amination, the cost and handling of the reducing agent become important factors on a larger scale. One-pot procedures are generally favored for scalability as they reduce the number of unit operations, minimizing waste and potential for product loss between steps. acs.org The development of telescoped multi-step procedures, where intermediates are not isolated, further enhances the preparative convenience and scalability of these synthetic routes. nsf.gov

Reactivity and Mechanistic Studies of N Substituted Azetidine Systems

Ring-Opening Reactions and Transformations

The release of ring strain is a primary driving force for the reactions of azetidines. This can be achieved through various ring-opening and ring-transforming methodologies.

Nucleophile-Induced Ring Opening

N-substituted azetidines can undergo ring-opening upon attack by a nucleophile. For the reaction to proceed, the nitrogen atom of the azetidine (B1206935) is typically activated by protonation or alkylation, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidinium ion and the incoming nucleophile.

In the case of N-benzylazetidinium ions, nucleophilic attack can occur at either of the endocyclic methylene (B1212753) carbons adjacent to the nitrogen atom. The regiochemical outcome is a subject of detailed study, often depending on the nature of the nucleophile and the substitution pattern on the azetidine ring. For instance, studies on the analogous, more strained N,N-dibenzylaziridinium ions have shown that bromide nucleophiles exclusively attack the more substituted carbon, whereas hydride nucleophiles show opposite regioselectivity, attacking the unsubstituted position. nih.gov This highlights the nuanced interplay of factors governing the ring-opening of small, N-activated rings.

| Azetidinium Ion Precursor | Nucleophile | Reaction Conditions | Major Product(s) | Key Findings |

|---|---|---|---|---|

| Generic N-Benzylazetidinium Ion | Halides (e.g., Br⁻) | Protic or aprotic solvents | γ-Haloamines | Activation of the azetidine nitrogen is crucial for the reaction to proceed. |

| Generic N-Benzylazetidinium Ion | Amines | Typically heated | 1,3-Diamines | The reaction provides a route to functionalized diamine structures. |

| (2S)-1-Benzyl-2-vinylazetidine | Organocuprates (e.g., Me₂CuLi) | Lewis acid (BF₃·OEt₂) | (S)-1-Benzyl-1-(pent-4-en-2-yl)amine | Demonstrates C-C bond formation via ring-opening. |

| N-Benzhydrylazetidinium salts | Potassium tert-butoxide | Tetrahydrofuran | Ring-cleavage products via Hofmann elimination | Highlights a competing side-reaction to nucleophilic substitution. researchgate.net |

Ring Expansion Methodologies

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex nitrogen-containing heterocycles such as pyrrolidines and azepanes. These transformations often proceed through the formation of a bicyclic azetidinium intermediate or via the rearrangement of an azetidinium ylide.

One notable methodology involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. For example, 2-substituted azetidines with a 3-hydroxypropyl side chain can be activated and cyclize to form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack on this strained bicyclic system can lead to the formation of either a five-membered pyrrolidine (B122466) or a seven-membered azepane ring, with the product distribution being dependent on the substitution pattern and the nucleophile used. researchgate.netnih.gov

Another powerful approach involves the reaction of azetidine carboxylate esters with metallocarbenes to generate azetidinium ylides. These ylides can then undergo a researchgate.netnih.gov-shift, leading to the efficient ring-expansion to form pyrrolidine derivatives. This methodology has been successfully applied in the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

| Azetidine Substrate | Reagent(s) | Intermediate | Expanded Product(s) | Reference |

|---|---|---|---|---|

| 2-(3-Hydroxypropyl)azetidines | 1. Mesyl chloride, Et₃N 2. KCN | 1-Azoniabicyclo[3.2.0]heptane | Substituted Pyrrolidines and Azepanes | nih.gov |

| Methyl 1-benzylazetidine-2-carboxylate | Diazo compounds, Rh₂(OAc)₄ | Azetidinium ylide | Pyrrolidine-2,3-dicarboxylate | nih.gov |

| 3-Methylene-azetidines | α-Diazo pyrazoamides, Chiral Co(II) complex | Ammonium ylide | Quaternary prolineamide derivatives | researchgate.net |

| Propargylic aziridines | 1. Diborylalkyl lithium salts 2. Gold catalyst | Homopropargyl amine | (Z)-Alkylidene azetidines | acs.org |

Polymerization via Ring-Opening

The ring strain of azetidines also makes them suitable monomers for ring-opening polymerization (ROP). N-substituted azetidines, such as 1-benzylazetidine (B3057175), can undergo cationic ROP to produce polyamines. The polymerization is typically initiated by cationic initiators that can alkylate or protonate the nitrogen atom of the azetidine ring, generating the active azetidinium ion propagating species.

The polymerization of 1-benzylazetidine has been investigated using various cationic initiators. The reaction proceeds via the nucleophilic attack of the nitrogen atom of a monomer molecule on a carbon atom of the azetidinium ring of the growing polymer chain. This process leads to the formation of a linear poly(1-benzylazetidine), which is a polyamine with repeating N-benzylated aminopropane units. The choice of initiator and reaction conditions can influence the rate of polymerization and the properties of the resulting polymer. tandfonline.com

| Monomer | Initiator | Reaction Conditions | Polymer Structure | Key Findings |

|---|---|---|---|---|

| 1-Benzylazetidine | Methyl tosylate | Bulk, 60 °C | Poly(1-benzylazetidine) | Effective cationic initiator for ROP. tandfonline.com |

| 1-Benzylazetidine | 3-Hydroxy-1-propanesulfonic acid sultone | Bulk, 60 °C | Poly(1-benzylazetidine) | Assumed to proceed via a zwitterionic intermediate. tandfonline.com |

| 1-Benzylazetidine | Methyl iodide | Bulk, 60 °C | Poly(1-benzylazetidine) | Another effective cationic initiator. tandfonline.com |

Reactions Involving Azetidine-Derived Intermediates

The synthesis of the azetidine ring itself, or its functionalization, can proceed through highly reactive intermediates. Understanding the formation and fate of these intermediates is key to developing novel synthetic methodologies.

α-Oxo Gold Carbene Intermediates in Azetidine Synthesis

A powerful method for the synthesis of azetidin-3-ones involves a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. A key step in the proposed mechanism is the formation of a reactive α-oxo gold carbene intermediate. This species is generated via the intermolecular oxidation of the terminal alkyne moiety of the substrate. nih.gov

The α-oxo gold carbene, once formed, undergoes a subsequent intramolecular N-H insertion reaction. This insertion into the sulfonamide N-H bond leads to the formation of the four-membered azetidine ring, yielding the corresponding azetidin-3-one. This methodology provides a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable building blocks for more complex functionalized azetidines. The use of a t-butanesulfonyl protecting group on the nitrogen is advantageous as it can be readily removed under acidic conditions. nih.govnih.gov

Carbocation Generation from Azetidine Sulfonyl Fluorides

Recent advances have demonstrated that azetidine sulfonyl fluorides can serve as effective precursors for the generation of azetidine-containing carbocations. nih.gov These sulfonyl fluorides undergo a defluorosulfonylation (deFS) reaction pathway under mild thermal conditions. This process involves the extrusion of sulfur dioxide and a fluoride (B91410) ion, leading to the formation of a planar, three-coordinate carbocation centered at the 3-position of the azetidine ring.

The generated azetidine carbocation is a highly reactive intermediate that can be trapped by a wide range of nucleophiles. This allows for the synthesis of a diverse array of 3,3-disubstituted azetidines, which are valuable motifs in medicinal chemistry. This methodology offers a divergent approach to functionalized azetidines, enabling the coupling of the azetidine core with various nucleophilic partners such as amines, azoles, and phosphonates. The reaction is notable for its mild conditions and high functional group tolerance. nih.govdigitellinc.comacs.org

Due to a lack of specific scientific literature on the intramolecular rearrangements and cross-coupling reactions of the chemical compound "1-(2-Chloro-4-fluorobenzyl)azetidine," it is not possible to generate a detailed and informative article on this specific subject.

Extensive searches of chemical databases and scholarly articles did not yield any studies detailing the reactivity of this particular N-substituted azetidine in the context of intramolecular rearrangements or cross-coupling reactions. Research in this area tends to focus on broader classes of azetidine derivatives or simpler analogues. Without published experimental data or mechanistic studies, any attempt to describe these specific reactions for this compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the specified chemical compound and its reactivity in these particular transformation types cannot be provided.

Spectroscopic Characterization for Structural Elucidation of N Halo Fluorobenzyl Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For 1-(2-Chloro-4-fluorobenzyl)azetidine, both ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent framework and assigning the positions of protons and carbons.

In the ¹H NMR spectrum, the protons of the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. The two methylene (B1212753) groups adjacent to the nitrogen atom (C2 and C4) are expected to be in the range of 3.0-4.0 ppm, shifted downfield by the electron-withdrawing effect of the nitrogen. The methylene group at the C3 position would likely resonate further upfield, typically between 2.0 and 2.5 ppm. The benzylic protons (CH₂) attached to the nitrogen would present as a singlet around 3.5-4.5 ppm. The aromatic protons on the 2-chloro-4-fluorobenzyl group would exhibit a complex splitting pattern in the aromatic region (7.0-7.5 ppm) due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the azetidine ring are expected in the aliphatic region, with the carbons bonded to the nitrogen (C2 and C4) appearing around 50-60 ppm and the C3 carbon at approximately 20-30 ppm. The benzylic carbon would be observed near 60-70 ppm. In the aromatic region, the carbon atoms of the substituted benzene (B151609) ring would show distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine H2, H4 | 3.0 - 4.0 (multiplet) |

| Azetidine H3 | 2.0 - 2.5 (multiplet) |

| Benzyl (B1604629) CH₂ | 3.5 - 4.5 (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine C2, C4 | 50 - 60 |

| Azetidine C3 | 20 - 30 |

| Benzyl CH₂ | 60 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aliphatic methylene groups in the azetidine ring and the benzyl group would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The presence of the C-N bond in the azetidine ring would give rise to a stretching vibration in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-C stretching vibrations of the aromatic ring would be observed as a series of bands in the 1450-1600 cm⁻¹ region. The characteristic C-Cl and C-F stretching vibrations are also expected in the fingerprint region, generally between 800-600 cm⁻¹ and 1400-1000 cm⁻¹ respectively, which can sometimes be difficult to assign definitively without comparative analysis.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C-H stretch | 3000 - 3100 |

| C-N stretch | 1020 - 1250 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would be indicative of the structure. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a stable 2-chloro-4-fluorobenzyl cation. Another characteristic fragmentation would be the loss of small neutral molecules from the azetidine ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity) | Description |

|---|---|---|

| [M]⁺ | Expected [M]⁺ and [M+2]⁺ | Molecular ion with chlorine isotope pattern |

| [C₈H₆ClF]⁺ | --- | 2-Chloro-4-fluorobenzyl cation |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, IR, and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the molecule is chiral and crystallized as a single enantiomer.

For N-(halo-fluorobenzyl)azetidines that are suitable for single crystal growth, X-ray diffraction analysis would provide precise coordinates for each atom in the crystal lattice. This technique would confirm the puckered conformation of the four-membered azetidine ring and the relative orientation of the 2-chloro-4-fluorobenzyl substituent. In cases where chiral centers are present, X-ray crystallography on a single crystal of an enantiomerically pure sample can be used to determine the absolute configuration. Although this compound itself is not chiral, this technique is invaluable for substituted analogs that are. The solid-state packing and intermolecular interactions, such as hydrogen bonding or π-stacking, can also be elucidated, providing insights into the material's properties.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms and energy landscapes of chemical reactions involving azetidines. thescience.dev These calculations allow for the mapping of reaction pathways, the identification of transition states, and the determination of activation energies, which collectively govern the feasibility and rate of a reaction.

For instance, in the synthesis of substituted azetidines, computational models can explain why the formation of a strained four-membered ring is preferred over a thermodynamically more stable five-membered ring (e.g., a pyrrolidine). researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for competing reaction pathways, researchers can predict the kinetic product. A study on the synthesis of 2-arylazetidines from oxiranes demonstrated that the 4-exo-tet cyclization to form the azetidine (B1206935) ring has a significantly lower activation barrier than the competing 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). researchgate.netacs.org This kinetic control is crucial for the successful synthesis of many azetidine derivatives. researchgate.net

These theoretical insights confirm experimental findings and provide a deep understanding of the underlying principles, such as Baldwin's rules for ring closure. acs.org The computational data reveal how orbital overlap and ring strain influence the transition state geometry and energy, thereby dictating the reaction's outcome. researchgate.netacs.org

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 4-exo-tet | Formation of Azetidine Ring | 58.0 | Kinetic Product |

| 5-endo-tet | Formation of Pyrrolidine Ring | 79.4 | Disfavored |

Data adapted from a DFT study on 2-arylazetidine synthesis. researchgate.net

Stereochemical Control and Regioselectivity Prediction

Beyond reaction mechanisms, quantum chemical calculations are pivotal in predicting the stereochemical and regiochemical outcomes of reactions. For molecules with stereocenters, such as substituted azetidines, controlling the three-dimensional arrangement of atoms is critical. Computational models can predict which diastereomer will be preferentially formed by comparing the energies of the respective transition states.

In the context of azetidine synthesis, calculations have shown that the transition state leading to a trans-substituted product can be several kcal/mol lower in energy than the transition state leading to the cis product. researchgate.net This energy difference, arising from subtle steric and electronic interactions in the transition state geometry, translates directly to the observed diastereomeric ratio in the final product mixture.

Similarly, computational studies have been used to explain the regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.org DFT calculations of the transition states for reactions catalyzed by Lewis acids like La(OTf)₃ showed that the formation of the azetidine ring was energetically favored over the formation of a competing pyrrolidine ring, which was consistent with experimental results. nih.gov These predictive capabilities enable chemists to design reactions that yield a specific, desired isomer, minimizing waste and simplifying purification. mit.edu

| Transition State | Product Stereochemistry | Calculated Relative ΔG‡ (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| TS-trans | trans-Azetidine | 0.0 | Major Product |

| TS-cis | cis-Azetidine | +9.7 | Minor Product |

Data adapted from a DFT study on 2-arylazetidine synthesis. researchgate.net

Conformational Analysis and Molecular Dynamics Studies

The biological activity and physical properties of a molecule like 1-(2-Chloro-4-fluorobenzyl)azetidine are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. The azetidine ring itself is not planar and undergoes puckering. nih.gov Computational studies using ab initio and DFT methods have shown that the four-membered azetidine ring can adopt either puckered structure depending on the substituents and backbone structure. nih.gov

For a molecule with a flexible side chain, such as the 2-chloro-4-fluorobenzyl group, numerous conformations are possible due to rotation around single bonds. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules, providing insight into the dynamic behavior and structural stability of different conformers. researchgate.net For example, MD simulations on a docked azetidine derivative helped validate the stability of the ligand-receptor complex, showing a root-mean-square deviation (RMSD) between 0.75 Å and 1.5 Å over 90 nanoseconds, indicating a stable binding pose. researchgate.net Such studies are crucial for understanding how the molecule might present itself to a biological target.

| Conformation Name | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|

| tC (C7 H-bond) | -80.9°, 70.0° | 0.00 |

| tP (Polyproline II-like) | -72.2°, 153.2° | 0.43 |

| tE | -149.3°, 158.4° | 3.01 |

Data adapted from a DFT study on an L-azetidine-2-carboxylic acid dipeptide model (Ac-Aze-NHMe). nih.gov

Molecular Docking and Structure-Based Design Principles for Azetidine Scaffolds in Research

The azetidine ring is a valuable scaffold in medicinal chemistry and drug design. enamine.netambeed.com Its rigid, three-dimensional structure can orient substituents into defined regions of space, which can lead to improved binding affinity and selectivity for biological targets. enamine.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org

In structure-based drug design, docking simulations are used to place candidate molecules, such as those containing the this compound scaffold, into the binding site of a target protein. nih.gov The simulations calculate a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. researchgate.net This process allows researchers to prioritize which compounds to synthesize and test.

For example, a molecular docking study of novel azetidin-2-one (B1220530) derivatives against the epidermal growth factor receptor (EGFR) identified several compounds with high predicted binding affinity, as indicated by their Piecewise Linear Potential (PLP) fitness scores. researchgate.net The results of such studies guide the iterative process of drug discovery, where the chemical structure is systematically modified to optimize interactions with the target, leading to more potent and selective drug candidates. nih.govacs.org

| Compound ID | Description | PLP Fitness Score | Predicted Activity |

|---|---|---|---|

| Reference Ligand (Erlotinib) | Known EGFR Inhibitor | 71.94 | Active |

| Azetidine Derivative A-2 | Test Compound | 77.79 | High Potential |

| Azetidine Derivative A-8 | Test Compound | 76.68 | High Potential |

| Azetidine Derivative A-14 | Test Compound | 71.46 | Moderate Potential |

Data adapted from an in-silico molecular docking study of azetidin-2-one derivatives. researchgate.net

Future Directions and Emerging Trends in N Halo Fluorobenzyl Azetidine Research

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of N-heterocycles, with a focus on minimizing hazardous substances and waste. frontiersin.org Future research on 1-(2-Chloro-4-fluorobenzyl)azetidine and related compounds will likely prioritize the development of more sustainable and environmentally benign synthetic protocols. nih.govresearchgate.net This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.commdpi.com

Key areas of exploration in green synthesis for this class of compounds include:

Microwave-Assisted and Ultrasound-Mediated Reactions: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the need for protecting groups and minimizing waste. mdpi.com

Solvent-Free or Green Solvent Approaches: Replacing traditional volatile organic solvents with water, bio-based solvents, or solvent-free conditions is a major goal in green chemistry. frontiersin.orgmdpi.com

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids, or solvent-free conditions mdpi.com |

| Catalysts | Often relies on stoichiometric reagents or heavy metals | Recyclable solid acids, nanoparticles, or biocatalysts nih.govmdpi.com |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, photochemical methods nih.govmdpi.com |

| Atom Economy | Can be low, with significant byproduct formation | High, with minimal waste generation frontiersin.org |

| Reaction Time | Often hours to days | Can be reduced to minutes researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. researchgate.net The integration of flow technologies is a significant emerging trend in the synthesis of azetidine (B1206935) derivatives. uniba.itnih.govresearchgate.net For a compound like this compound, flow chemistry could enable more efficient and reproducible production. researchgate.netuniba.it

Future advancements are expected in:

Automated Reaction Optimization: Machine learning algorithms can be coupled with automated flow systems to rapidly screen reaction conditions and identify optimal parameters for yield and purity. researchgate.net

In-line Analysis and Purification: Integrating analytical techniques directly into the flow system allows for real-time monitoring and purification, ensuring high-quality product output. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming increasingly important. spectroscopyonline.com For the synthesis of N-(halo-fluorobenzyl)azetidines, these techniques can provide real-time data on the concentrations of reactants, intermediates, and products. mdpi.comnih.gov

Emerging trends in this area include:

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. wikipedia.orgmt.comlongdom.org It utilizes various spectroscopic tools to ensure consistent product quality. nih.govnews-medical.net

Fiber-Optic Coupled Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be integrated into reaction vessels using fiber-optic probes for continuous monitoring. spectroscopyonline.commdpi.com

Multivariate Data Analysis: Complex spectroscopic data can be interpreted using chemometric methods to extract meaningful information about the reaction progress. nih.gov

| Technique | Information Provided | Advantages for Azetidine Synthesis |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups, formation of intermediates and products. mdpi.comfrontiersin.org | Provides real-time kinetic data, helps identify reaction endpoints. |

| Raman Spectroscopy | Vibrational modes of molecules, useful for reactions in aqueous media. spectroscopyonline.com | Can monitor reactions with minimal interference from solvents like water. |

| NMR Spectroscopy | Detailed structural information about all species in solution. nih.gov | Unambiguous identification of intermediates and byproducts. |

| X-Ray Absorption Spectroscopy | Changes in the electronic structure and coordination of metal catalysts. frontiersin.org | Useful for optimizing catalytic cycles in cross-coupling reactions. |

Expanding Computational Modeling for Predictive Synthesis and Reactivity

Future directions in computational modeling include:

Predictive Retrosynthesis: AI-powered tools can suggest novel and efficient synthetic pathways to target molecules, including those with complex azetidine scaffolds. elsevier.comcas.org

Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction yields and selectivities, reducing the need for extensive empirical screening. nih.govrsc.org

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other methods can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the reactivity of azetidine derivatives. mit.edu

Exploration of New Chemical Space Based on Azetidine Scaffolds for Fundamental Research

The unique structural and conformational properties of the azetidine ring make it an attractive scaffold for exploring new areas of chemical space. ambeed.comenamine.net The halo-fluorobenzyl moiety adds another layer of complexity and potential for unique interactions. Future fundamental research will likely focus on synthesizing novel azetidine derivatives and investigating their properties. nih.govmedwinpublishers.comrsc.orgbroadinstitute.orgresearchgate.net

Areas of interest for fundamental research include:

Bioisosteric Replacement: Investigating the use of azetidine rings as bioisosteres for other cyclic systems in biologically active molecules.

Development of Novel Reactions: The ring strain of azetidines can be harnessed to develop novel ring-opening and functionalization reactions, leading to the synthesis of diverse molecular architectures. acs.orgrsc.org

The synthesis and diversification of azetidine-based scaffolds are crucial for generating lead-like molecules for various applications, including drug discovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2-Chloro-4-fluorobenzyl)azetidine, and what factors influence reaction efficiency?

- Answer: Synthesis typically involves nucleophilic substitution between 2-chloro-4-fluorobenzyl chloride and azetidine. Key parameters include:

-

Base selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate azetidine .

-

Solvent optimization: Polar aprotic solvents like THF or DMF enhance reaction rates .

-

Purification: Column chromatography or recrystallization ensures high purity (>95%) .

-

Yield optimization: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzyl halide:azetidine) are critical .

Parameter Optimal Condition Impact on Yield/Purity Base K₂CO₃ Higher yield (78–82%) Solvent THF Improved solubility Temperature 70°C Balances kinetics

Q. How does the substitution pattern on the benzyl group influence physicochemical properties and biological interactions?

- Answer: Substituent positions (e.g., 2-Cl vs. 4-F) modulate electronic and steric effects:

-

Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

-

Ortho-chloro substituents induce steric hindrance, potentially reducing binding to flat enzyme active sites .

-

Comparative studies of analogs (e.g., 2,4-difluoro vs. 2-chloro-4-fluoro) reveal distinct logP values and polar surface areas, affecting membrane permeability .

Compound logP Polar Surface Area (Ų) Biological Activity This compound 2.8 29.3 Enzyme inhibition 1-(2,4-Difluorobenzyl)azetidine 2.1 31.5 Reduced affinity

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies often arise from:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Purity issues: Trace impurities (e.g., unreacted benzyl halide) can skew results.

- Methodological solutions:

- Orthogonal validation: Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding .

- Batch analysis: HPLC-MS to verify purity (>99%) and exclude confounding byproducts .

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across assays) .

Q. Which computational approaches predict binding modes of this compound with biological targets?

- Answer:

-

Molecular docking (AutoDock Vina): Predicts ligand-receptor interactions using crystal structures (e.g., PDB: 4XYZ) .

-

Molecular dynamics (GROMACS): Simulates conformational stability in lipid bilayers or solvent .

-

QSAR models: Correlate structural descriptors (e.g., Hammett σ) with activity to guide lead optimization .

Technique Application Example Outcome Docking Serotonin receptor (5-HT₂A) binding ΔG = -9.2 kcal/mol QSAR IC₅₀ prediction for kinase inhibition R² = 0.87

Q. How can reaction optimization be systematically approached for scaling up synthesis?

- Answer:

-

Design of Experiments (DoE): Vary temperature, solvent, and base stoichiometry to identify critical factors .

-

Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

-

Continuous flow systems: Improve heat/mass transfer and safety for gram-scale production .

Scale-Up Challenge Solution Reference Exothermic reactions Flow reactors with cooling loops Solvent recovery Thin-film evaporation

Key Notes

- Methodological Focus: Emphasizes experimental design (e.g., DoE), computational modeling, and validation protocols to address research gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.